2-Phenyl-2-[(propan-2-yl)amino]acetic acid
Overview
Description
2-Phenyl-2-[(propan-2-yl)amino]acetic acid is an organic compound with a molecular formula of C11H15NO2 This compound is characterized by the presence of a phenyl group attached to an amino acetic acid moiety, with an isopropyl group substituting one of the hydrogen atoms on the nitrogen atom
Scientific Research Applications
2-Phenyl-2-[(propan-2-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid is cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds that mediate a variety of physiological processes and inflammatory responses.
Mode of Action
This compound acts as a selective inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostanoids. This inhibition disrupts the inflammatory response, leading to its anti-inflammatory activity .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of pro-inflammatory prostaglandins. This leads to a reduction in inflammation and associated symptoms such as pain and swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(propan-2-yl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with isopropylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of a precursor compound, such as 2-Phenyl-2-[(propan-2-yl)imino]acetic acid, using a metal catalyst like palladium on carbon. This process allows for the selective reduction of the imine group to an amine, yielding the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-[(propan-2-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A precursor to 2-Phenyl-2-[(propan-2-yl)amino]acetic acid, known for its use in the synthesis of various pharmaceuticals.
2-Phenyl-2-[(methyl)amino]acetic acid: A similar compound with a methyl group instead of an isopropyl group, used in similar applications.
2-Phenyl-2-[(ethyl)amino]acetic acid: Another analog with an ethyl group, also studied for its biological activities.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-phenyl-2-(propan-2-ylamino)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-10(11(13)14)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRSYJUGWKYRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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